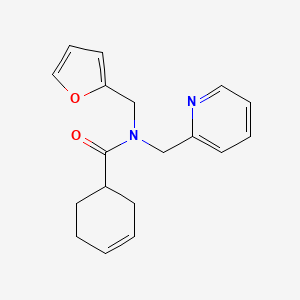

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide, also known as FYM-VP-3, is a novel small-molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has been synthesized using a specific method and has been extensively studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of N-Alkylated Derivatives : N-(Furan-2-ylmethyl) derivatives have been utilized in the synthesis of various N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These compounds are formed by alkylation reactions, providing a basis for developing diverse heterocyclic compounds (El-Essawy & Rady, 2011).

Creation of Spiro-Lactams and Polysubstituted Pyrroles : Research demonstrates the synthesis of spiro-lactams and polysubstituted pyrroles using reactions of furfurylamines with ynones followed by oxidation. This process, involving N-furan-2-ylmethyl derivatives, expands the synthetic applications of furan and pyrrole derivatives (Peng et al., 2016).

Development of Functionalized 2-Pyridones : A palladium-catalyzed aerobic oxidative dicarbonation method has been used to synthesize highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides. These derivatives show potential for filtering shortwave radiation, indicating their utility in radiation filtration applications (Yang et al., 2021).

Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives have been conducted, providing valuable insights into the molecular orientation and interactions in such compounds (Artheswari et al., 2019).

Sensing and Detection

- Sensing of Nitrate Anions : Imine-based ligands containing pyridine or furan rings have been developed for luminescence sensing of nitrate anions. This research shows the importance of the ligand nature in sensing response and highlights potential applications in anion detection (Piccinelli et al., 2016).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(15-7-2-1-3-8-15)20(14-17-10-6-12-22-17)13-16-9-4-5-11-19-16/h1-2,4-6,9-12,15H,3,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFZWYFXSJOTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/no-structure.png)

![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)

![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)

![2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2632037.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2632040.png)

![5-(4-fluorophenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2632042.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)

![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)

![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)